N-[1-(1-benzothiophen-2-yl)ethyl]hydroxylamine falls under the category of hydroxylamines, which are organic compounds containing a hydroxylamine functional group (-NHOH). It is classified as a heterocyclic compound due to the presence of the benzothiophene moiety, which incorporates sulfur into its aromatic structure.
The synthesis of N-[1-(1-benzothiophen-2-yl)ethyl]hydroxylamine typically involves several key steps:
For industrial applications, these synthetic routes may be optimized to enhance yield and purity while minimizing environmental impact. Techniques such as continuous flow reactors and advanced purification methods are often employed .
The molecular structure of N-[1-(1-benzothiophen-2-yl)ethyl]hydroxylamine can be described in terms of its key components:
The canonical SMILES representation for this compound is CC(C1=CC2=CC=CC=C2S1)NC(=O)NO
, which illustrates its structural complexity .
N-[1-(1-benzothiophen-2-yl)ethyl]hydroxylamine participates in various chemical reactions:
The choice of reagents and conditions significantly influences the outcomes of these reactions:
The mechanism of action for N-[1-(1-benzothiophen-2-yl)ethyl]hydroxylamine involves its interaction with specific biological targets:
N-[1-(1-benzothiophen-2-yl)ethyl]hydroxylamine exhibits several notable physical and chemical properties:
These properties are critical in determining its behavior in different chemical environments and applications .
N-[1-(1-benzothiophen-2-yl)ethyl]hydroxylamine has diverse scientific applications:
CAS No.: 182442-81-5
CAS No.: 16281-62-2
CAS No.:
CAS No.: 3003-15-4